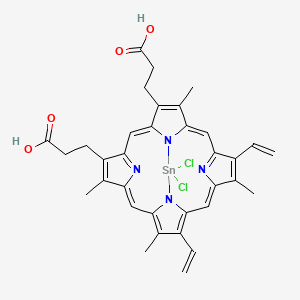
Tinprotoporphyrinixdichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tinprotoporphyrinixdichloride typically involves the reaction of protoporphyrin IX with tin chloride under controlled conditions. The process begins with the preparation of protoporphyrin IX, which is then reacted with tin chloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves stringent quality control measures to maintain consistency and efficacy of the compound .
化学反应分析
Types of Reactions: Tinprotoporphyrinixdichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert this compound to its lower oxidation states.
Substitution: The chloride ligands in this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or amines as substituting agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can produce various tin-ligand complexes .
科学研究应用
Tinprotoporphyrinixdichloride has a wide range of applications in scientific research:
作用机制
Tinprotoporphyrinixdichloride exerts its effects primarily by inhibiting heme oxygenase. This enzyme catalyzes the degradation of heme to biliverdin, carbon monoxide, and free iron. By competitively inhibiting heme oxygenase, this compound prevents the formation of these products, thereby reducing bilirubin levels in plasma . Additionally, the compound has been found to directly inactivate certain viral particles, suggesting a potential antiviral mechanism .
相似化合物的比较
Zincprotoporphyrin: Another heme analog that inhibits heme oxygenase but with different selectivity and potency.
Cobaltprotoporphyrin: Known for its ability to induce heme oxygenase-1 expression, contrasting with the inhibitory effect of Tinprotoporphyrinixdichloride.
Uniqueness: this compound is unique due to its high selectivity for heme oxygenase-2 over other enzymes such as endothelial nitric oxide synthase and soluble guanylyl cyclase . This selectivity makes it a valuable tool in studying the specific roles of heme oxygenase-2 in various biological processes.
属性
分子式 |
C34H32Cl2N4O4Sn |
|---|---|
分子量 |
750.3 g/mol |
IUPAC 名称 |
3-[20-(2-carboxyethyl)-22,22-dichloro-10,15-bis(ethenyl)-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H34N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |
InChI 键 |
HDGCWLZQBOZSGG-UHFFFAOYSA-J |
规范 SMILES |
CC1=C(C2=NC1=CC3=C(C(=C4N3[Sn](N5C(=CC6=NC(=C4)C(=C6C=C)C)C(=C(C5=C2)CCC(=O)O)C)(Cl)Cl)C=C)C)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
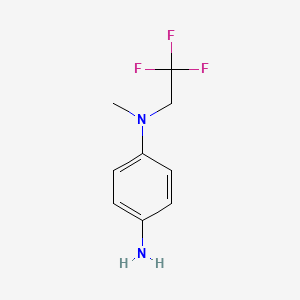
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
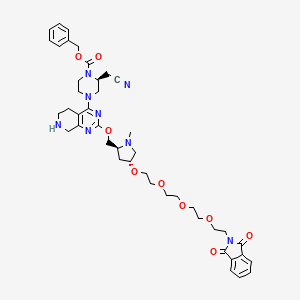
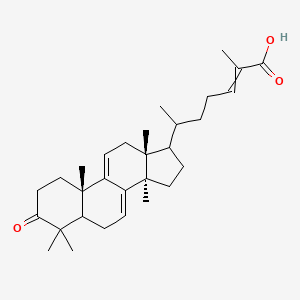

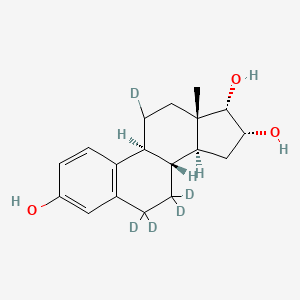
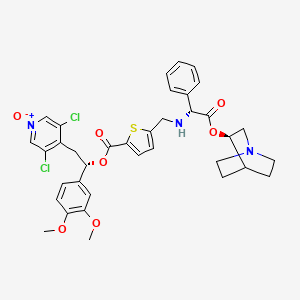

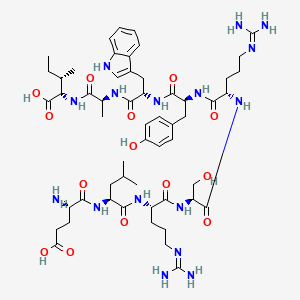
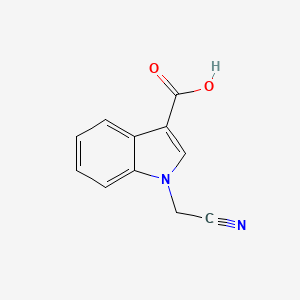

![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
